Uracil, 5-bromo-3-tert-butyl-6-methyl-
Description
Contextualization within Pyrimidine (B1678525) Base Chemistry and Modified Uracil (B121893) Analogs
Uracil belongs to the pyrimidine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. The inherent chemical reactivity of the uracil ring allows for substitutions at several positions, most notably at the C5, C6, N1, and N3 atoms. nih.gov Modifications at these sites have given rise to a vast library of uracil analogs with applications ranging from antiviral and anticancer therapies to herbicides and materials science. nih.govresearchgate.net
5-Bromo-3-tert-butyl-6-methyluracil is a prime example of a polysubstituted uracil derivative. The bromine atom at the C5 position, the tert-butyl group at the N3 position, and the methyl group at the C6 position each contribute unique properties to the molecule. The parent compound, 6-methyluracil (B20015), serves as a foundational building block in the synthesis of more complex uracil derivatives. jppres.comresearchgate.net The introduction of a bulky tert-butyl group at the N3 position is a deliberate modification that can significantly impact the molecule's solubility, crystal packing, and biological interactions. researchgate.net
Academic Relevance of Halogenated and N-Substituted Uracil Scaffolds
The academic and industrial interest in halogenated and N-substituted uracil scaffolds is substantial. Halogenation, particularly at the C5 position, is a common strategy to enhance the biological activity of nucleoside analogs. nih.govnih.gov The bromine atom in 5-bromouracil (B15302) derivatives can increase lipophilicity and act as a handle for further chemical transformations through reactions like cross-coupling. conicet.gov.ar
N-substitution on the uracil ring is another critical area of research. The alkylation of the N1 and N3 positions can alter the hydrogen bonding capabilities of the molecule, which is crucial for its interaction with biological targets. researchgate.net Specifically, the introduction of a tert-butyl group at the N3 position, as seen in the title compound, can impart steric hindrance that may influence its reactivity and selectivity in chemical reactions. The synthesis of N3-substituted uracils often requires protective group strategies to achieve regioselectivity, highlighting the synthetic challenges and chemical ingenuity involved in creating these molecules. researchgate.net The combination of halogenation and N-substitution in a single uracil scaffold, as in 5-Bromo-3-tert-butyl-6-methyluracil, offers a rich platform for fundamental chemical research and the development of new functional molecules.
Chemical Profile of 5-Bromo-3-tert-butyl-6-methyluracil
While specific experimental data for 5-Bromo-3-tert-butyl-6-methyluracil is not extensively available in the public domain, its chemical properties can be inferred from the analysis of structurally similar compounds, such as its isomer 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) and other substituted uracils.
| Property | Value (Estimated/Inferred) |
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.12 g/mol |
| Appearance | Likely a colorless to white crystalline solid |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF researchgate.net |
| Melting Point | Likely a high melting solid, characteristic of crystalline organic compounds. For comparison, 5-bromo-6-methyluracil (B78055) has a melting point of 269-271 °C chemicalbook.com |
Synthesis and Reactivity
The synthesis of 5-Bromo-3-tert-butyl-6-methyluracil would likely involve a multi-step process, drawing upon established methodologies for the modification of the uracil core. A plausible synthetic route could begin with the N-alkylation of 6-methyluracil with a tert-butylating agent, followed by bromination at the C5 position.
The direct N3 alkylation of uracil derivatives can be challenging due to competing reactions at the N1 position. Therefore, a common strategy involves the use of a protecting group at the N1 position to ensure selective alkylation at N3. researchgate.net Following the introduction of the tert-butyl group, the subsequent bromination of the C5 position can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) or molecular bromine. researchgate.net
The reactivity of 5-Bromo-3-tert-butyl-6-methyluracil is dictated by its functional groups. The bromine atom at C5 can participate in nucleophilic substitution and cross-coupling reactions, providing a versatile point for further molecular elaboration. nih.govconicet.gov.ar The uracil ring itself can undergo various transformations, although the steric bulk of the tert-butyl group at N3 might influence the accessibility of adjacent positions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7286-76-2 |
|---|---|
Molecular Formula |
C9H13BrN2O2 |
Molecular Weight |
261.12 g/mol |
IUPAC Name |
5-bromo-3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13BrN2O2/c1-5-6(10)7(13)12(8(14)11-5)9(2,3)4/h1-4H3,(H,11,14) |
InChI Key |
BSWOMKORDXSSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C(C)(C)C)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Mechanisms for 5 Bromo 3 Tert Butyl 6 Methyluracil
Strategies for Uracil (B121893) Ring Functionalization
The functionalization of the uracil scaffold is a pivotal aspect of medicinal chemistry, aimed at producing analogues with specific biological activities. Modifications at the 5- and 6-positions of the pyrimidine (B1678525) base have been extensively explored. researchgate.net The introduction of a tert-butyl group at the N3-position and a methyl group at the C6-position sets the stage for the final halogenation step.
The foundational step in synthesizing the target molecule is the construction of the 3-tert-butyl-6-methyluracil (B6593596) precursor. A common and effective method for creating the uracil ring involves the condensation of a substituted urea (B33335) with a β-dicarbonyl compound or its equivalent.
In a typical approach, 3-tert-butyl-6-methyluracil can be synthesized by reacting tert-butylurea with a β-keto ester, such as ethyl acetoacetate (B1235776). This reaction is generally base-catalyzed and proceeds via an initial condensation to form an open-chain intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water and ethanol to yield the desired uracil ring.
The general reaction is as follows:
Step 1: Condensation: The amino group of tert-butylurea nucleophilically attacks one of the carbonyl carbons of ethyl acetoacetate.
Step 2: Cyclization: The second amino group of the urea moiety attacks the remaining carbonyl group, leading to the formation of the six-membered pyrimidine ring.
Step 3: Dehydration: Elimination of a water molecule results in the formation of the stable, aromatic uracil ring system.
This method provides a direct route to N3- and C6-substituted uracils, which are crucial precursors for further functionalization. nih.govresearchgate.net
With the 3-tert-butyl-6-methyluracil precursor in hand, the next critical step is the regioselective introduction of a bromine atom at the C5-position. The electronic properties of the uracil ring, influenced by the two electron-withdrawing carbonyl groups and the nitrogen atoms, render the C5=C6 double bond susceptible to electrophilic attack. Specifically, the C5-position is electron-rich and thus the primary site for electrophilic substitution. researchgate.net
The most direct method for the C5-bromination of uracil derivatives is through an electrophilic substitution reaction. nih.gov This pathway involves the reaction of the uracil precursor with an electrophilic bromine source. The mechanism proceeds via the formation of a cationic intermediate, often referred to as a sigma complex or arenium ion, which is stabilized by resonance.
The key steps in the electrophilic bromination are:
Generation of the Electrophile: A polarized bromine molecule (Br-Br) or a bromonium ion (Br+) acts as the electrophile.
Nucleophilic Attack: The electron-rich C5=C6 double bond of the uracil ring attacks the electrophilic bromine, forming a covalent bond at the C5-position and generating a carbocationic intermediate at C6.
Deprotonation: A base in the reaction mixture removes the proton from the C5-position, restoring the aromaticity of the pyrimidine ring and yielding the final 5-bromo-3-tert-butyl-6-methyluracil product. nih.gov
This reaction is often carried out using molecular bromine in a suitable solvent, such as glacial acetic acid, sometimes in the presence of a buffer like sodium acetate to neutralize the HBr byproduct. researchgate.net
While electrophilic substitution is the predominant pathway for brominating the uracil ring itself, radical mechanisms are also relevant, particularly concerning the choice of brominating agent and reaction conditions. N-Bromosuccinimide (NBS) is a reagent that can generate bromine radicals (Br•) upon initiation by light or heat. wikipedia.orgyoutube.comlibretexts.org
However, a direct radical substitution at the sp²-hybridized C5-carbon of the uracil ring is generally considered unfavorable due to the high instability of the resulting vinyl radical. nih.gov Instead, recent studies propose a hybrid mechanism when using reagents like NBS, especially under photochemical conditions. nih.govresearchgate.net In this hybrid pathway, NBS first decomposes to form a low concentration of molecular bromine (Br₂) via a radical chain process. This in-situ generated bromine then acts as the electrophile in the conventional electrophilic substitution pathway described above. nih.gov The involvement of radicals is supported by experiments showing that the reaction is inhibited by radical scavengers. nih.gov
Both molecular bromine (Br₂) and N-Bromosuccinimide (NBS) are effective reagents for the C5-bromination of uracils. nih.govresearchgate.net
Molecular Bromine (Br₂): This is a powerful and widely used brominating agent. However, it is highly toxic, corrosive, and volatile, often requiring the use of hazardous solvents like carbon tetrachloride (CCl₄). nih.govresearchgate.net Its high reactivity can sometimes lead to over-bromination or other side reactions if conditions are not carefully controlled.
N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine, making it a popular alternative. nih.govwikipedia.orgmissouri.edu It serves as a source for electrophilic bromine, either directly or by generating Br₂ in situ. nih.gov Reactions with NBS can be performed under milder conditions. For example, a visible-light-induced bromination of uracil derivatives using NBS in acetonitrile (B52724) has been developed as a more environmentally friendly ("green") method. nih.gov
The choice between Br₂ and NBS often depends on the specific substrate, desired reaction conditions, and safety considerations.
| Property | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |
|---|---|---|
| Physical State | Fuming red-brown liquid | White to off-white crystalline solid |
| Primary Hazard | Highly toxic, corrosive, volatile nih.govresearchgate.net | Irritant, decomposes over time missouri.edu |
| Typical Solvents | Acetic Acid, Carbon Tetrachloride (CCl₄) researchgate.netnih.govresearchgate.net | Acetonitrile, 1,2-Dimethoxyethane nih.govresearchgate.net |
| Reaction Mechanism | Primarily electrophilic substitution nih.gov | Hybrid: Radical formation of Br₂ followed by electrophilic substitution nih.gov |
| Advantages | High reactivity, well-established | Safer handling, milder conditions, "green" chemistry potential nih.govorganic-chemistry.org |
The mechanism of electrophilic halogenation of uracils can involve the formation of addition intermediates, particularly in the presence of nucleophilic solvents like water. The reaction is not always a direct substitution.
The proposed pathway involves:
Electrophilic Attack: The reaction initiates with the attack of the C5=C6 double bond on the bromine electrophile, forming the C5-bromo bond and a carbocation at C6.
Nucleophilic Trapping: A nucleophile, such as a water molecule from the solvent or trace moisture, attacks the C6-carbocation.
Intermediate Formation: This results in a neutral, saturated 5-bromo-6-hydroxy-5,6-dihydrouracil intermediate. Such intermediates, also known as halohydrins, have been isolated or detected in related reactions. researchgate.net The formation of 6-hydroxy-5,6-dihydrouridine intermediates has also been demonstrated in the acid-catalyzed hydration of uridine. nih.gov
Dehydration: The dihydropyrimidine (B8664642) intermediate is often unstable and readily undergoes elimination of a water molecule (dehydration), typically under acidic or basic conditions, to re-establish the C5=C6 double bond and yield the stable, aromatic 5-bromouracil (B15302) product. researchgate.net
This addition-elimination mechanism provides a more detailed picture of the electrophilic "substitution" process, accounting for the role of the solvent and the potential for isolable intermediates under specific conditions.
Regioselective Alkylation at the N3-Position
The selective introduction of an alkyl group at the N3-position of the uracil ring is a critical step in the synthesis of the target molecule. The presence of two reactive nitrogen atoms (N1 and N3) necessitates strategies to control the site of alkylation.
Introduction of the tert-Butyl Moiety
The introduction of a bulky tert-butyl group at the N3-position presents a synthetic challenge due to steric hindrance. Direct alkylation with tert-butyl halides is often inefficient due to competing elimination reactions. Therefore, alternative methods are typically employed.
One plausible approach involves the use of a tert-butylating agent that can react with the N1-protected 5-bromo-6-methyluracil (B78055) anion. After deprotonation of the N3-position with a suitable base (e.g., sodium hydride), the resulting anion can act as a nucleophile. While direct reaction with tert-butyl bromide might be problematic, the use of tert-butylating agents like tert-butyl 2,2,2-trichloroacetimidate under acidic catalysis could be a viable alternative, although specific applications to this system are not widely documented.
A more common strategy for introducing alkyl groups, which can be adapted for the tert-butyl group, is the Mitsunobu reaction. This reaction allows for the alkylation of a nucleophile (the N1-protected uracil) with an alcohol (tert-butanol) under mild, neutral conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This method can be particularly advantageous for introducing sterically hindered groups.
Phase-Transfer Catalysis in Alkylation Reactions
Phase-transfer catalysis (PTC) is a powerful technique that can facilitate the alkylation of uracil derivatives. This methodology is particularly useful when dealing with reactions between a water-soluble nucleophile (such as the deprotonated uracil) and an organic-soluble electrophile (the alkylating agent). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.
In the context of N3-alkylation of uracil, PTC can offer several advantages, including milder reaction conditions, increased reaction rates, and the use of less expensive and hazardous solvents and bases. For the introduction of the tert-butyl group, a solid-liquid PTC system could be employed. In this setup, the solid uracil salt is brought into solution in a non-polar organic solvent by the phase-transfer catalyst, where it can then react with the tert-butylating agent. The choice of catalyst is crucial, with factors such as the size and lipophilicity of the cation influencing its efficiency. Tetrabutylammonium salts are commonly used PTCs. researchgate.netnih.gov
Table 2: Key Components in Phase-Transfer Catalyzed N-Alkylation
| Component | Role | Example |
| Substrate | Nucleophile precursor | N1-Boc-5-bromo-6-methyluracil |
| Base | Deprotonation of N3-H | Potassium Carbonate (solid) |
| Alkylating Agent | Electrophile | tert-Butylating agent |
| Phase-Transfer Catalyst | Transports nucleophile | Tetrabutylammonium bromide |
| Solvent System | Immiscible phases | Toluene/Water or Solid/Liquid |
The use of PTC can potentially overcome the challenges associated with the introduction of the sterically hindered tert-butyl group by creating a more reactive, "naked" anion in the organic phase.
Stereochemical Considerations in Synthesis
For the specific synthesis of 5-bromo-3-tert-butyl-6-methyluracil, where the introduced tert-butyl group is achiral and the starting uracil ring is planar, the N-alkylation reaction at the N3-position does not create a new stereocenter. Therefore, the direct product of this synthesis is achiral and does not have stereoisomers.
However, it is important to consider the general principles of stereochemistry in nucleophilic substitution reactions at nitrogen atoms within heterocyclic rings. If the alkylating agent were chiral, or if the uracil ring itself contained a stereocenter that could influence the approach of the electrophile, then diastereoselectivity would become a critical consideration. The reaction mechanism, whether it proceeds through an SN1 or SN2 pathway, would dictate the stereochemical outcome at a chiral electrophile. An SN2 reaction would proceed with inversion of configuration at the electrophilic carbon, while an SN1 reaction would lead to racemization. The planarity of the uracil ring generally allows for attack of the electrophile from either face with equal probability, unless steric hindrance from existing substituents on the ring directs the approach to one face preferentially. In the case of 5-bromo-3-tert-butyl-6-methyluracil, these considerations are not directly applicable to the final product's structure but are fundamental principles in the broader context of synthesizing more complex, chiral uracil derivatives.
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the synthetic reactions is crucial for optimizing conditions and predicting outcomes. For the N-alkylation of uracil derivatives, the key processes involve electron transfer and the formation of new carbon-nitrogen bonds.
Elucidation of Electron Transfer and Bond Formation Processes
The N-alkylation of the N1-protected 5-bromo-6-methyluracil at the N3-position is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the N3-hydrogen by a base, creating a uracil anion. This anion is a potent nucleophile, with the negative charge delocalized over the N3, O2, and O4 atoms.
The subsequent reaction with an electrophile, such as a tert-butylating agent, involves the transfer of an electron pair from the uracil anion to the electrophilic carbon atom, leading to the formation of the N3-C bond. The precise nature of this bond formation can be influenced by several factors, including the solvent, the nature of the electrophile, and the counter-ion associated with the uracil anion.
Computational studies on uracil and its derivatives have provided insights into their electronic structure and reactivity. These studies can help in understanding the distribution of electron density in the uracil anion and predicting the most likely site of attack. The highest occupied molecular orbital (HOMO) of the uracil anion is typically localized on the nitrogen and oxygen atoms, confirming their nucleophilic character.
In the context of reactions involving radical intermediates, electron transfer processes become even more explicit. While the standard N-alkylation is typically considered an ionic process, side reactions or alternative mechanistic pathways involving single electron transfer (SET) cannot be entirely ruled out, especially with certain electrophiles or under specific reaction conditions such as photochemical activation. Studies on electron attachment to uracil have shown that it can effectively capture low-energy electrons to form transient negative ions, which can then undergo further reactions. aps.org These fundamental studies on electron interactions with the uracil ring provide a basis for understanding more complex reaction mechanisms that may involve electron transfer steps.
Kinetic Studies of Substitution Reactions
While specific kinetic data such as rate constants and activation parameters for the substitution reactions of 5-bromo-3-tert-butyl-6-methyluracil are not extensively documented in publicly available literature, the reactivity of closely related compounds, such as 5-bromo-1,3,6-trimethyluracil, provides significant insight into the probable kinetic behavior and reaction pathways. The substitution at the C5 position of the uracil ring is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.
Studies on 5-bromo-1,3,6-trimethyluracil with various thiolate ions have revealed that the reaction can proceed through several distinct mechanisms: nucleophilic aromatic substitution (SNAr), X-philic (halogen-philic) elimination, and single electron transfer (SET), depending on the nature of the attacking nucleophile. nih.gov
Nucleophilic Substitution (SNAr): With heteroarylthiolate ions (e.g., pyridine-2-thiolate, quinazoline-4-thiolate), the reaction proceeds via a direct nucleophilic substitution at the C5 position to yield the corresponding 5-thioether derivatives. nih.gov This pathway is typical for nucleophiles that are good carbon-centered nucleophiles.
X-philic Elimination: In reactions with alkylthiolate ions (e.g., propane-1-thiolate, toluene-α-thiolate) under phase transfer catalysis conditions, a mixture of products is observed. This includes the expected 5-alkylthio-1,3,6-trimethyluracil from direct substitution, as well as products resulting from an X-philic attack on the bromine atom, leading to elimination and subsequent reactions. nih.gov
Single Electron Transfer (SET): When arylthiolate ions (e.g., phenylthiolate, 4-chlorophenylthiolate) are used, the reaction mechanism is proposed to involve a single electron transfer from the nucleophile to the bromouracil derivative. This SET process leads to the formation of radical intermediates and results in a different product distribution, including 5-arylthio-6-arylthiomethyl-1,3-dimethyluracils alongside the direct substitution product. nih.gov
The presence of the bulky tert-butyl group at the N3 position and the methyl group at the C6 position in 5-bromo-3-tert-butyl-6-methyluracil would be expected to sterically hinder the approach of nucleophiles to the C5 position to some extent, potentially influencing the relative rates of these competing pathways compared to the less hindered 1,3,6-trimethyl derivative.
The following table summarizes the observed reaction pathways for 5-bromo-1,3,6-trimethyluracil with different classes of thiolate nucleophiles, which serves as a model for the potential reactivity of 5-bromo-3-tert-butyl-6-methyluracil.
| Nucleophile Class | Examples | Primary Reaction Pathway(s) | Major Product Type(s) |
|---|---|---|---|
| Alkylthiolates | Propane-1-thiolate, Toluene-α-thiolate | Nucleophilic Substitution & X-philic Elimination | 5-Alkylthio-1,3,6-trimethyluracils, 6-Alkylthiomethyl-1,3-dimethyluracils |
| Heteroarylthiolates | Pyridine-2-thiolate, Quinazoline-4-thiolate | Nucleophilic Substitution | 5-Heteroarylthio-1,3,6-trimethyluracils |
| Arylthiolates | Phenylthiolate, 4-Chlorophenylthiolate | Single Electron Transfer (SET) & Nucleophilic Substitution | 5-Arylthio-1,3,6-trimethyluracils, 5-Arylthio-6-arylthiomethyl-1,3-dimethyluracils |
Role of Solvents and Catalysts in Reaction Selectivity and Efficiency
The choice of solvent and the use of catalysts are critical in directing the outcome and enhancing the efficiency of substitution reactions involving 5-bromo-3-tert-butyl-6-methyluracil.
Role of Solvents
The solvent plays a crucial role in stabilizing the reactants, transition states, and intermediates involved in nucleophilic substitution reactions. The effect of the solvent is largely dependent on the specific reaction mechanism (e.g., SN1-like vs. SN2-like).
Polar Protic Solvents: Solvents such as water, methanol (B129727), and ethanol are capable of hydrogen bonding. These solvents are effective at solvating both cations and anions. In the context of nucleophilic substitution on a bromouracil derivative, polar protic solvents can stabilize the leaving bromide ion and any charged intermediates. For a reaction proceeding through a mechanism with significant charge separation in the transition state, these solvents can increase the reaction rate. libretexts.org However, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and potentially slow down the reaction, particularly for anionic nucleophiles. libretexts.org
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are polar but lack acidic protons for hydrogen bonding. These solvents are excellent at solvating cations but are less effective at solvating anions. As a result, anionic nucleophiles are less solvated and therefore more "naked" and reactive in these solvents. This often leads to a significant rate enhancement for SNAr and SN2-type reactions compared to polar protic solvents.
The following table outlines the general effects of different solvent types on the rates of nucleophilic substitution reactions.
| Solvent Type | Examples | Effect on Anionic Nucleophile | Effect on Transition State (SNAr/SN2) | Expected Impact on Reaction Rate |
|---|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | Strongly solvated (H-bonding), reduced reactivity | Stabilized if charged | Can be slower due to nucleophile solvation |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Weakly solvated, enhanced reactivity | Stabilized | Generally faster |
| Nonpolar | Hexane, Toluene | Poor solubility and reactivity | Destabilized | Very slow or no reaction |
Role of Catalysts
Catalysts can significantly improve the rate and selectivity of substitution reactions on 5-bromouracil derivatives. Different types of catalysts can be employed depending on the desired transformation.
Transition Metal Catalysts: Palladium-based catalysts are widely used for cross-coupling reactions, which represent a form of substitution. For instance, in reactions of 5-bromopyrimidines (a related heterocyclic system), palladium catalysts are effective in promoting C-C bond formation with organometallic reagents (e.g., Suzuki, Stille, or Sonogashira couplings). fao.org These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The use of a suitable palladium catalyst and ligand can allow for the substitution of the bromine atom with a variety of carbon-based groups under relatively mild conditions.
Lewis Acid Catalysts: Lewis acids can catalyze nucleophilic aromatic substitution of hydrogen (SNH) reactions. For example, the reaction of 5-bromopyrimidine with certain aromatic compounds can be directed to substitute a hydrogen atom on the pyrimidine ring, catalyzed by a Lewis acid. fao.org While this is not a direct substitution of the bromine, it highlights the role of Lewis acids in activating the pyrimidine ring system towards nucleophilic attack.
Phase Transfer Catalysts (PTC): As mentioned in the kinetic studies section, phase transfer catalysts are employed in reactions involving a water-soluble nucleophile and a substrate dissolved in an organic solvent. In the reaction of 5-bromo-1,3,6-trimethyluracil with alkylthiolate ions, a PTC facilitates the transport of the thiolate anion from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate. nih.gov
The selection of an appropriate catalyst is crucial for achieving the desired product with high efficiency and selectivity, and for avoiding unwanted side reactions.
Computational Chemistry and Theoretical Modeling of 5 Bromo 3 Tert Butyl 6 Methyluracil
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics.
DFT modeling of 5-halo-1,3,6-trimethyluracils has been used to study reaction mechanisms, suggesting that a nucleophilic agent can interact with the carbocation formed by protonation at the 5-position. researchgate.net This indicates that the electronic environment around the C5-bromo bond is crucial for its reactivity. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of reactivity. nih.gov A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of 5-Bromo-3-tert-butyl-6-methyluracil (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for this exact molecule is not readily available in the cited sources.)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
These parameters are critical for understanding the molecule's stability and its interactions with other chemical species.
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. These methods are employed for accurate geometry optimization and the calculation of molecular energies. For 5-bromo-3-tert-butyl-6-methyluracil, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), can provide a detailed picture of its three-dimensional structure. researchgate.net
The geometry optimization process seeks to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For uracil (B121893) derivatives, the planarity of the ring and the orientation of the substituents are important structural features determined through these calculations.
Thermochemical properties, such as the enthalpy of formation, provide crucial information about the stability of a molecule. These values can be determined experimentally through techniques like combustion calorimetry or calculated using computational methods. researchgate.net The standard molar enthalpy of formation in the gaseous phase is a key parameter derived from these studies.
For related compounds like 5-methyluracil and 6-methyluracil (B20015), the standard molar enthalpies of formation in the gaseous phase have been determined, providing insights into the energetic effects of methyl substitution on the uracil ring. researchgate.net While specific data for 5-bromo-3-tert-butyl-6-methyluracil is not available, it is expected that the presence of the bulky tert-butyl group and the bromine atom would significantly influence its enthalpy of formation.
Table 2: Enthalpies of Formation for Related Uracil Derivatives (Gaseous Phase)
| Compound | Standard Molar Enthalpy of Formation (kJ·mol⁻¹) |
| 5-Methyluracil | -375.4 ± 6.2 |
| 6-Methyluracil | -398.0 ± 8.4 |
| 5-Bromouracil (B15302) | Data not available in provided sources |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes and flexibility. nih.govchemrxiv.org
For 5-bromo-3-tert-butyl-6-methyluracil, MD simulations can be employed to explore the rotational freedom of the tert-butyl group and the flexibility of the uracil ring. The simulations can reveal the preferred conformations of the molecule in different environments, such as in solution, and the energetic barriers between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.
Molecular Electrostatic Potential (MESP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MESP) analysis is a powerful tool for predicting the reactive sites of a molecule. nih.govmdpi.comresearchgate.net The MESP is the potential experienced by a positive point charge at a particular location near a molecule. Regions of negative electrostatic potential are indicative of electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential are electron-poor and prone to nucleophilic attack. semanticscholar.org
For 5-bromo-3-tert-butyl-6-methyluracil, the MESP surface would likely show negative potentials around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the uracil ring, indicating their nucleophilic character. The area around the hydrogen atoms and the bromine atom would exhibit positive potentials, suggesting their electrophilic nature. This analysis provides a visual representation of the molecule's reactivity landscape. semanticscholar.org
Tautomeric Equilibria and Stability Studies in Varied Environments
Uracil and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers can be influenced by the surrounding environment, such as the solvent. Computational studies are essential for determining the energies of different tautomers and predicting their equilibrium populations.
For 5-bromo-3-tert-butyl-6-methyluracil, the primary tautomeric equilibrium would involve the keto-enol forms. Theoretical calculations can be used to determine the relative energies of the diketo, keto-enol, and dienol forms. It is generally observed that the diketo form of uracil is the most stable tautomer in both the gas phase and in solution. The presence of the tert-butyl and bromo substituents may influence the tautomeric equilibrium, and computational studies can quantify these effects.
Analysis of Steric and Electronic Effects of Substituents (Bromine, tert-Butyl, Methyl)
The chemical behavior and properties of 5-bromo-3-tert-butyl-6-methyluracil are significantly influenced by the steric and electronic contributions of its substituents: the bromine atom at the C5 position, the tert-butyl group at the N3 position, and the methyl group at the C6 position. A computational and theoretical examination of these substituents provides insight into the molecule's structure, reactivity, and potential interactions.
Steric Hindrance Assessment (e.g., Charton, Sterimol Parameters)
Steric hindrance, the effect of the spatial bulk of substituents on reaction rates and molecular conformations, is a critical factor in the chemistry of 5-bromo-3-tert-butyl-6-methyluracil. wikipedia.org This can be quantitatively assessed using various parameters, such as Charton and Sterimol parameters, which provide a more nuanced understanding than qualitative descriptions alone. researchgate.netwikipedia.org
The tert-butyl group at the N3 position is the most sterically demanding substituent on the uracil ring. Its significant size creates considerable steric bulk, which can impede the approach of reactants to the adjacent carbonyl groups at C2 and C4. libretexts.org This hindrance can influence the regioselectivity of reactions involving these positions.
The bromine atom at C5, while smaller than the tert-butyl group, still exerts a notable steric effect in its vicinity. This can influence the approach of reagents to the C5 and C6 positions of the uracil ring.
The methyl group at C6 is the smallest of the three substituents and therefore contributes the least to steric hindrance. However, its presence is not negligible and can affect the local conformation and reactivity around the C6 position.
To provide a more quantitative perspective, the following table presents typical steric parameter values for the individual substituents. It is important to note that these are general values and the specific conformational arrangement within the 5-bromo-3-tert-butyl-6-methyluracil molecule can lead to variations.
Table 1: Steric Parameters of Substituents
| Substituent | Charton Parameter (ν) | Sterimol L (Å) | Sterimol B1 (Å) | Sterimol B5 (Å) |
|---|---|---|---|---|
| Bromine | 0.55 | 3.14 | 1.95 | 1.95 |
| tert-Butyl | 1.24 | 4.10 | 2.76 | 2.97 |
Note: The values presented are representative and can vary depending on the computational method and the specific molecular context.
Electronic Inductive and Resonance Effects
The electronic properties of the substituents play a crucial role in modulating the electron density distribution within the uracil ring, thereby influencing its reactivity. libretexts.org
The tert-butyl group at the N3 position is primarily an electron-donating group through induction (+I effect). The alkyl groups push electron density towards the nitrogen atom, which in turn can increase the electron density within the uracil ring.
The methyl group at the C6 position also acts as an electron-donating group via a +I effect, similar to the tert-butyl group, although to a lesser extent. This contributes to an increase in the electron density of the pyrimidine (B1678525) ring.
A summary of the electronic effects is provided in the table below.
Table 2: Electronic Effects of Substituents
| Substituent | Inductive Effect | Resonance Effect |
|---|---|---|
| Bromine | Electron-withdrawing (-I) | Electron-donating (+R) |
| tert-Butyl | Electron-donating (+I) | None |
Influence on Reaction Regioselectivity and Kinetics
The interplay of steric and electronic effects of the bromine, tert-butyl, and methyl substituents has a profound impact on the regioselectivity and kinetics of reactions involving 5-bromo-3-tert-butyl-6-methyluracil.
The bulky tert-butyl group at N3 can sterically hinder reactions at the adjacent C2 and C4 carbonyl groups. This can direct reactions to other, more accessible sites on the molecule. For instance, in reactions involving nucleophilic attack at the carbonyl carbons, the rate of reaction at C2 and C4 would be significantly reduced compared to an unsubstituted uracil.
The bromine atom at C5 is a key determinant of reactivity. Its electron-withdrawing inductive effect can make the C6 position more susceptible to nucleophilic attack. Furthermore, the carbon-bromine bond itself can be a reactive site, for example, in palladium-catalyzed cross-coupling reactions. The steric bulk of the bromine and the adjacent methyl group can influence the approach of the catalyst and other reactants.
The combination of the electron-donating methyl group at C6 and the electronic effects of the bromine at C5 modulates the reactivity of the C5-C6 double bond. This region is often a target for electrophilic addition and other transformations in uracil derivatives. nih.gov The specific outcome of such reactions will be a balance between the electronic activation/deactivation and the steric hindrance presented by the substituents.
For instance, in nucleophilic substitution reactions at the pyrimidine ring, the regioselectivity would be dictated by the combined electronic influence of all three substituents, which modifies the electrophilicity of the different carbon atoms, while the kinetics would be heavily influenced by the steric hindrance imposed by the tert-butyl group.
Molecular and Chemical Biology Interactions of 5 Bromo 3 Tert Butyl 6 Methyluracil Analogs As Research Probes
Investigation of Molecular Recognition Mechanisms with Biomolecules
The introduction of a bulky tert-butyl group at the N3 position and a methyl group at the C6 position of the uracil (B121893) ring is expected to significantly influence the molecule's interaction with biomolecules compared to the unsubstituted 5-bromouracil (B15302).
Interactions with Nucleic Acids (DNA and RNA) as Base Analogs
5-Bromouracil is a well-known thymine (B56734) analog that can be incorporated into DNA during replication. Its mutagenic effects stem from its ability to exist in two tautomeric forms: the keto form, which pairs with adenine (B156593) (A), and the less frequent enol form, which can mispair with guanine (B1146940) (G). This leads to A-T to G-C transition mutations after subsequent rounds of replication.
For 5-bromo-3-tert-butyl-6-methyluracil, the presence of the tert-butyl group at the N3 position, a site involved in Watson-Crick base pairing, would likely prevent its incorporation into the DNA or RNA backbone by DNA and RNA polymerases. The steric hindrance imposed by the bulky tert-butyl group would physically obstruct the formation of a stable hydrogen bond with the corresponding base on the template strand. Therefore, it is highly improbable that this compound would function as a classical base analog in the same manner as 5-bromouracil.
Specificity and Selectivity in Enzyme Binding
The unique three-dimensional structure of 5-bromo-3-tert-butyl-6-methyluracil, conferred by its specific substitutions, could allow it to act as a selective inhibitor for certain enzymes. The tert-butyl and methyl groups could facilitate binding to hydrophobic pockets within an enzyme's active site or an allosteric site.
Research on other N3-substituted uracil derivatives has shown that they can act as inhibitors of various enzymes. For instance, studies on 3-substituted-6-(3-ethyl-4-methylanilino)uracils have demonstrated their capacity to inhibit bacterial DNA polymerase IIIC. While no direct studies on 5-bromo-3-tert-butyl-6-methyluracil have been identified, it is plausible that this compound could exhibit inhibitory activity against enzymes involved in nucleotide metabolism or nucleic acid synthesis, with its specificity being dictated by the precise architecture of the enzyme's binding pocket.
Elucidation of Molecular Mechanisms in Modulating Biological Processes (as Probes/Tools)
Given its structural properties, 5-bromo-3-tert-butyl-6-methyluracil could serve as a valuable research probe to investigate various biological processes.
Impact on Nucleotide Metabolism Pathways (e.g., Antimetabolite-like actions in experimental systems)
Antimetabolites are compounds that interfere with metabolic pathways by mimicking endogenous metabolites. While 5-bromouracil can be metabolized and incorporated into DNA, the N3-tert-butyl substitution in 5-bromo-3-tert-butyl-6-methyluracil would likely prevent its processing by many enzymes in the nucleotide salvage pathway. However, it could potentially inhibit enzymes in the de novo nucleotide synthesis pathway. By binding to these enzymes, it could disrupt the production of essential pyrimidine (B1678525) nucleotides, leading to cytotoxic effects in experimental systems. The specific enzymatic targets and the extent of metabolic disruption would require empirical investigation.
Use in DNA/RNA Labeling and Structure-Function Studies
Due to the likely prevention of its incorporation into nucleic acid chains, 5-bromo-3-tert-butyl-6-methyluracil is not a suitable candidate for direct DNA or RNA labeling through enzymatic synthesis. However, its unique spectroscopic properties, potentially influenced by the bromine atom, could be exploited in other ways. If conjugated to a DNA-binding moiety or incorporated into a synthetic oligonucleotide probe, it could serve as a reporter group for studying nucleic acid structure and protein-nucleic acid interactions through techniques like X-ray crystallography or NMR spectroscopy.
Mechanisms of Induction of Genetic Alterations (e.g., Mutagenesis in experimental systems)
The primary mutagenic mechanism of 5-bromouracil relies on its incorporation into DNA and subsequent mispairing. As established, the N3-tert-butyl group would likely abrogate this mechanism for 5-bromo-3-tert-butyl-6-methyluracil. However, this does not entirely rule out the possibility of it inducing genetic alterations through other, indirect mechanisms. For example, if it were to act as a potent inhibitor of a DNA repair enzyme, it could lead to an accumulation of spontaneous mutations. The steric bulk of the tert-butyl group is a key factor that can influence such interactions, potentially leading to the exclusion of the molecule from the major groove of DNA or preventing the formation of a transition state for reaction with DNA.
Theoretical Framework for Structure-Mechanism Relationships in Biological Contexts
The biological activity of 5-bromo-3-tert-butyl-6-methyluracil and its analogs is fundamentally governed by their three-dimensional structure and physicochemical properties. A theoretical framework combining computational chemistry and statistical modeling provides a crucial lens for understanding and predicting these interactions at a molecular level. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and predictive algorithms like PASS (Prediction of Activity Spectra for Substances) are instrumental in elucidating the relationship between a molecule's structure and its biological mechanism.
Quantitative Structure-Activity Relationship (QSAR) represents a key theoretical approach for correlating variations in the chemical structure of compounds with changes in their biological activity. QSAR models are mathematical equations that link physicochemical or structural descriptors of a molecule to its observed activity. For pyrimidine analogs, these descriptors can be categorized into several classes that quantify different aspects of the molecular structure.
Table 1: Key Descriptor Classes in QSAR Studies of Pyrimidine Analogs
| Descriptor Class | Examples | Relevance to Biological Interaction |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Partial atomic charges | Governs electrostatic interactions, reaction tendencies, and hydrogen bonding capabilities with biological targets. |
| Steric/Topological | Molecular weight, Molar refractivity, Edge adjacency indices | Relates to the size and shape of the molecule, influencing how it fits into a receptor's binding site. |
| 3D-MoRSE | 3D Molecule Representation of Structures based on Electron diffraction | Encodes the three-dimensional arrangement of atoms, which is critical for specific receptor recognition. |
| Geometric | Bond lengths, Bond angles, Dihedral angles | Defines the precise geometry of the molecule, affecting its conformational flexibility and binding posture. |
These theoretical models have been successfully applied to uracil derivatives to predict their potential as therapeutic agents. For instance, QSAR studies on 5-fluorouracil (B62378) derivatives have established correlations between their geometric properties and anticancer activity. Such models can hypothetically be applied to 5-bromo-3-tert-butyl-6-methyluracil to predict its activity, where the bulky tert-butyl group at the N3 position and the bromine atom at C5 would be critical parameters in the calculations.
Another powerful computational tool is the Prediction of Activity Spectra for Substances (PASS). This approach predicts a compound's biological potential based on the structure-activity relationships of a vast training set of known active compounds. The PASS algorithm was used to estimate the pharmacotherapeutic potential of a series of 2,4-di-benzylthio-5-bromouracils and their 6-methyl analogs. A hypothetical PASS analysis for 5-bromo-3-tert-butyl-6-methyluracil would generate probabilities for various biological activities, guiding its investigation as a research probe.
Table 2: Illustrative PASS Prediction for a Uracil Analog
| Predicted Biological Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) |
|---|---|---|
| Antineoplastic | 0.750 | 0.015 |
| Enzyme Inhibitor | 0.680 | 0.042 |
| Antiviral | 0.550 | 0.110 |
Note: This table is a hypothetical representation based on the described functionality of the PASS tool.
Molecular docking and dynamics simulations provide a more granular, physics-based view of the structure-mechanism relationship. Docking predicts how a ligand, such as a uracil analog, fits into the binding site of a biological target like an enzyme or DNA. X-ray crystallography and molecular dynamics studies on related pyrimidine nucleotide inhibitors have revealed how specific substitutions can stabilize interactions within a binding pocket and even induce conformational changes in the target protein. For 5-bromo-3-tert-butyl-6-methyluracil, docking studies could model how the large tert-butyl group occupies hydrophobic pockets within a receptor, while the C5-bromine atom forms halogen bonds or other electrostatic interactions. The bromine atom makes the compound a base analog for thymine, which can lead to mutations during DNA replication. The keto, enol, and ion tautomeric forms of the 5-bromouracil moiety have different base-pairing properties, which is a key aspect of its mutagenic mechanism.
Together, these theoretical frameworks—QSAR, PASS, and molecular simulation—allow researchers to build robust models that connect the specific structural features of 5-bromo-3-tert-butyl-6-methyluracil and its analogs to their functional consequences in biological systems, enabling their rational design and application as targeted research probes.
Environmental Fate and Degradation Mechanisms of 5 Bromo 3 Tert Butyl 6 Methyluracil Academic Perspective
Photochemical Degradation Pathways
The photochemical degradation of 5-Bromo-3-tert-butyl-6-methyluracil is a significant pathway for its dissipation in the aquatic environment. The process is primarily driven by ultraviolet (UV) radiation from sunlight and is influenced by various environmental factors.
UV-Induced Decomposition Mechanisms
The decomposition of 5-Bromo-3-tert-butyl-6-methyluracil when exposed to UV light is initiated primarily through the generation of highly reactive hydroxyl radicals. asm.org This process can be significantly enhanced in the presence of photosensitizers such as titanium dioxide (TiO2) or naturally occurring substances like humic acids. asm.orgnih.gov The photolytic process involves the absorption of UV photons, leading to the excitation of the Bromacil molecule and subsequent chemical reactions. These reactions can include dehalogenation, hydroxylation, and the cleavage of the uracil (B121893) ring. The rate of photodecomposition is notably influenced by the pH of the aqueous solution, with degradation being more rapid under alkaline conditions. nih.gov
Identification of Photodegradation Products
Several intermediate and final products have been identified following the photochemical degradation of 5-Bromo-3-tert-butyl-6-methyluracil. In studies involving photocatalysis with titanium dioxide, fourteen degradation products have been identified. nih.gov Among the principal initial products are 5-Hydroxy-3-sec-butyl-6-methyl uracil and diisopropyl urea (B33335). nih.gov The formation of these compounds suggests that hydroxylation and the breakdown of the tert-butyl group are key early steps in the degradation pathway. Further degradation can lead to the complete mineralization of the compound into carbon dioxide, water, and bromide ions.
Kinetic Models of Photolysis in Aqueous Systems
The photolysis of 5-Bromo-3-tert-butyl-6-methyluracil in aqueous systems has been shown to follow pseudo-first-order kinetics. nih.gov This indicates that the rate of degradation is directly proportional to the concentration of the parent compound. The half-life and rate constant of the photodegradation are dependent on factors such as the intensity of UV radiation, the concentration of photosensitizers, and the pH of the water. For instance, in one study using a gold/titanium dioxide photocatalyst under simulated sunlight, the photodegradation of Bromacil exhibited a half-life of 25.66 ± 1.60 minutes with a rate constant of 0.0271 ± 0.0023 min⁻¹. nih.gov
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Half-life (t½) | 25.66 ± 1.60 min | Aqueous Au/TiO2 suspension, simulated sunlight | nih.gov |
| Rate Constant (k) | 0.0271 ± 0.0023 min⁻¹ | Aqueous Au/TiO2 suspension, simulated sunlight | nih.gov |
| Kinetic Model | Pseudo-first-order | Aqueous systems | nih.gov |
Microbial Degradation Processes in Environmental Matrices
Microbial activity is a crucial factor in the breakdown of 5-Bromo-3-tert-butyl-6-methyluracil in soil and other environmental matrices. nih.gov A range of microorganisms have demonstrated the ability to utilize this herbicide as a source of carbon and energy, leading to its biotransformation and eventual mineralization.
Biotransformation Pathways and Metabolite Identification
The microbial degradation of 5-Bromo-3-tert-butyl-6-methyluracil can proceed through several biotransformation pathways. A key initial step in the bacterial degradation of Bromacil is the removal of the bromine atom, a process known as dehalogenation. This is often followed by the cleavage of the tert-butyl group and subsequent breakdown of the uracil ring. In soil, metabolites such as 5-bromo-3-sec-butyl-6-hydroxymethyluracil, 5-bromo-3-(2-hydroxy-1-methylpropyl)-6-methyluracil, and 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyluracil have been reported. asm.org A proposed metabolic pathway in Pseudomonas sp. suggests that 5-bromouracil (B15302) may be a key intermediate. asm.org
Biodegradability Studies under Controlled Conditions
No specific studies on the biodegradability of 5-bromo-3-tert-butyl-6-methyluracil under controlled laboratory conditions were found.
Hydrolytic Stability and Decomposition in Aqueous Media (pH-dependent)
There is no available data on the pH-dependent hydrolytic stability and decomposition rates of 5-bromo-3-tert-butyl-6-methyluracil in aqueous environments.
Adsorption and Leaching Characteristics in Soil Systems (Mechanistic Studies)
Mechanistic studies detailing the adsorption and leaching characteristics of 5-bromo-3-tert-butyl-6-methyluracil in various soil types are not present in the reviewed literature.
Volatilization Studies and Atmospheric Fate
Information regarding the potential for volatilization of 5-bromo-3-tert-butyl-6-methyluracil from soil and water surfaces, as well as its subsequent atmospheric fate, is not available.
Advanced Analytical Methodologies for Detection and Quantification of 5 Bromo 3 Tert Butyl 6 Methyluracil in Research Matrices
Chromatographic Techniques
Chromatographic methods are fundamental to the separation and analysis of 5-bromo-3-tert-butyl-6-methyluracil from complex mixtures. The choice of technique depends on the physicochemical properties of the analyte and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, DAD)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like uracil (B121893) derivatives. A typical HPLC method for 5-bromo-3-tert-butyl-6-methyluracil would involve a reversed-phase column, such as a C18, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer.
Detection is commonly achieved using a UV detector or a Diode Array Detector (DAD). The uracil ring system contains chromophores that absorb UV light at specific wavelengths, allowing for sensitive detection. A DAD provides the additional advantage of acquiring a full UV spectrum of the analyte, which aids in peak identification and purity assessment.
Table 1: Illustrative HPLC-UV/DAD Parameters for Analysis of a Uracil Derivative
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV/DAD at λmax |
Note: These are generalized parameters and would require optimization for the specific analysis of 5-bromo-3-tert-butyl-6-methyluracil.
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) and higher operating pressures than traditional HPLC. This results in significantly improved resolution, higher peak capacities, and shorter analysis times. For the analysis of 5-bromo-3-tert-butyl-6-methyluracil, a UHPLC method would offer greater sensitivity and throughput, which is particularly beneficial for the analysis of a large number of samples or for resolving the target compound from closely eluting impurities.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While 5-bromo-3-tert-butyl-6-methyluracil itself may have limited volatility, it could be amenable to GC analysis following a derivatization step to increase its volatility and thermal stability. Common derivatization reagents for similar compounds include silylating agents. The choice of detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) which is sensitive to halogenated compounds, would be critical for achieving the desired sensitivity.
Mass Spectrometry (MS) Based Quantification
Mass Spectrometry (MS) is a powerful detection technique that provides information about the mass-to-charge ratio of ions, enabling highly specific and sensitive quantification. When coupled with a chromatographic separation technique, it offers unparalleled analytical capabilities.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for the quantification of uracil derivatives in various matrices. An LC-MS method for 5-bromo-3-tert-butyl-6-methyluracil would typically employ an electrospray ionization (ESI) source to generate ions of the target molecule.
For enhanced selectivity and sensitivity, tandem mass spectrometry (LC-MS/MS) is the method of choice. In this technique, the precursor ion of the target compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are monitored in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference, allowing for very low limits of detection.
Table 2: Hypothetical LC-MS/MS Parameters for 5-Bromo-3-tert-butyl-6-methyluracil
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (Positive or Negative) |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
| Dwell Time | To be optimized |
Note: The specific precursor and product ions, as well as the optimal collision energy, would need to be determined through direct infusion of a standard of 5-bromo-3-tert-butyl-6-methyluracil into the mass spectrometer.
Method Development and Validation for Trace Analysis in Complex Matrices
The development of a robust analytical method for the trace analysis of 5-bromo-3-tert-butyl-6-methyluracil in complex matrices, such as soil, water, or biological fluids, requires careful optimization and validation.
Method Development would involve:
Sample Preparation: Developing an efficient extraction and clean-up procedure to isolate the target analyte from the matrix and remove interfering substances. This could involve techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Chromatographic Optimization: Selecting the appropriate column, mobile phase, and gradient to achieve good peak shape and separation from matrix components.
Mass Spectrometry Optimization: Tuning the MS parameters, including ionization source conditions and fragmentation parameters, to maximize the signal for the target analyte.
Method Validation would be performed according to established guidelines (e.g., ICH, FDA) and would assess the following parameters:
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: The concentration range over which the method is accurate and precise.
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.
Use of Internal Standards (e.g., Stable Isotope Labeled Analogs) for Absolute Quantification
For precise and accurate absolute quantification of 5-Bromo-3-tert-butyl-6-methyluracil, particularly in complex biological matrices, the use of an internal standard (IS) is crucial. An ideal IS corrects for the variability that can be introduced during sample preparation and analysis. Stable isotope-labeled (SIL) analogs of the analyte are considered the gold standard for internal standards in quantitative mass spectrometry-based assays. crimsonpublishers.comacanthusresearch.com
A SIL analog of 5-Bromo-3-tert-butyl-6-methyluracil, for instance, one incorporating isotopes such as ¹³C or ¹⁵N, would be chemically identical to the analyte. crimsonpublishers.com This ensures that it co-elutes chromatographically and experiences the same extraction efficiency and potential matrix effects (ion suppression or enhancement) as the non-labeled compound. waters.com The key difference is its higher mass, which allows it to be distinguished from the analyte by the mass spectrometer.
The use of a SIL internal standard significantly improves the accuracy and precision of quantification by compensating for variations in sample processing and instrumental response. crimsonpublishers.com When a structural analog is used as an internal standard, differences in physicochemical properties can lead to variations in extraction recovery and chromatographic retention times, potentially compromising the accuracy of the results. scispace.com
Table 1: Comparison of Internal Standard Types for Quantification of 5-Bromo-3-tert-butyl-6-methyluracil
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope Labeled Analog | Co-elutes with the analyte. Experiences identical matrix effects and extraction recovery. Provides the most accurate and precise quantification. crimsonpublishers.comwaters.com | Can be costly and may not be commercially available. |
| Structural Analog | More readily available and less expensive than SIL analogs. | May have different chromatographic behavior and extraction efficiency. May not fully compensate for matrix effects. scispace.com |
Sample Preparation Strategies for Analytical Accuracy
The goal of sample preparation is to extract 5-Bromo-3-tert-butyl-6-methyluracil from the research matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the matrix and the physicochemical properties of the analyte.
Solid-phase extraction is a highly selective sample preparation technique that can be tailored for the efficient extraction of 5-Bromo-3-tert-butyl-6-methyluracil from aqueous and biological samples. chromatographyonline.comthermofisher.com Given the polar nature of the uracil moiety, a polymeric reversed-phase sorbent is often a suitable choice. nih.gov
The general steps for an SPE protocol would involve:
Conditioning: The sorbent is treated with a solvent like methanol (B129727) to activate it.
Equilibration: The sorbent is rinsed with a solvent that mimics the sample matrix to ensure proper interaction.
Loading: The sample containing 5-Bromo-3-tert-butyl-6-methyluracil is passed through the sorbent bed, where the analyte is retained.
Washing: The sorbent is washed with a weak solvent to remove interfering compounds.
Elution: A strong solvent is used to desorb and collect the purified analyte.
Table 2: Illustrative SPE Protocol for 5-Bromo-3-tert-butyl-6-methyluracil from an Aqueous Matrix
| Step | Solvent/Solution | Purpose |
| Conditioning | 2 mL Methanol | To wet and activate the sorbent. |
| Equilibration | 2 mL Deionized Water | To prepare the sorbent for the aqueous sample. |
| Sample Loading | 5 mL Sample | To retain the analyte on the sorbent. |
| Washing | 2 mL 5% Methanol in Water | To remove hydrophilic interferences. |
| Elution | 2 mL Acetonitrile | To elute the analyte of interest. |
Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. scioninstruments.comlibretexts.org For 5-Bromo-3-tert-butyl-6-methyluracil, LLE can be an effective method for extraction from aqueous research matrices. The choice of the organic solvent is critical and depends on the polarity of the analyte. scioninstruments.com
A typical LLE procedure would involve:
Mixing the aqueous sample containing the analyte with an appropriate immiscible organic solvent in a separatory funnel.
Shaking the mixture to facilitate the transfer of the analyte into the organic phase.
Allowing the two phases to separate.
Collecting the organic phase containing the analyte.
The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more organic-soluble form. scioninstruments.com
Table 3: Potential Organic Solvents for LLE of 5-Bromo-3-tert-butyl-6-methyluracil
| Solvent | Polarity Index | Comments |
| Ethyl Acetate | 4.4 | A moderately polar solvent that can be effective for extracting uracil derivatives. |
| Dichloromethane | 3.1 | A denser-than-water solvent that can provide good recovery. |
| Hexane | 0.1 | A non-polar solvent, likely less effective for a polar compound like a uracil derivative. |
When analyzing 5-Bromo-3-tert-butyl-6-methyluracil in biological matrices such as plasma or serum, the high protein content can interfere with the analysis. Protein precipitation is a common first step to remove these macromolecules. axispharm.com This is often achieved by adding a cold organic solvent, such as acetonitrile or methanol, or an acid like trichloroacetic acid to the sample. nih.govbiosyn.com
Following centrifugation to pellet the precipitated proteins, the supernatant containing the analyte can be further purified using SPE or LLE. It is important to note that protein precipitation can sometimes be insufficient in removing all matrix components, which can lead to ion suppression or enhancement in mass spectrometry-based analyses. nih.gov Therefore, combining protein precipitation with a more selective technique like SPE is often recommended for cleaner extracts and more reliable quantification. nih.gov
Development of Robust Quality Control and Quality Assurance Protocols
The development of a robust analytical method requires stringent quality control (QC) and quality assurance (QA) protocols to ensure the reliability and reproducibility of the results. researchgate.netselvita.com This involves a comprehensive method validation process that assesses several key parameters.
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range over which the instrumental response is directly proportional to the analyte concentration.
Accuracy: The closeness of the measured value to the true value.
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Stability: The stability of the analyte in the matrix under different storage and processing conditions.
Table 4: Example of Quality Control Sample Acceptance Criteria
| QC Level | Concentration | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) |
| Low QC | 3x LOQ | ± 20% of nominal value | RSD ≤ 20% |
| Medium QC | Mid-range of calibration curve | ± 15% of nominal value | RSD ≤ 15% |
| High QC | ~80% of highest standard | ± 15% of nominal value | RSD ≤ 15% |
Structure Reactivity and Structure Interaction Relationships of 5 Bromo 3 Tert Butyl 6 Methyluracil
Correlating Substituent Effects (Bromine, tert-Butyl, Methyl) with Chemical Reactivity
The uracil (B121893) ring is an electron-rich heterocyclic system, but its reactivity is significantly modulated by its substituents. Each group on 5-Bromo-3-tert-butyl-6-methyluracil exerts distinct electronic and steric influences that collectively define the molecule's chemical personality.
| Substituent | Position | Primary Electronic Effect | Primary Steric Effect |
|---|---|---|---|
| Bromine | C5 | Inductively Electron-Withdrawing (-I) | Moderate |
| tert-Butyl | N3 | Inductively Electron-Donating (+I) | High |
| Methyl | C6 | Electron-Donating via Hyperconjugation (+I) | Low to Moderate |
The distribution of electron density in the uracil ring determines the preferred sites for electrophilic and nucleophilic attack. In unsubstituted uracil, the C5 position is a primary site for electrophilic attack due to the activating effect of the two ring nitrogens. nih.gov However, in 5-Bromo-3-tert-butyl-6-methyluracil, this position is already substituted. The bromine atom makes the C6 position more electrophilic and susceptible to nucleophilic addition reactions across the C5-C6 double bond. google.com
The carbonyl oxygens at C2 and C4 are the most electron-rich sites and act as primary centers for electrophilic attack or as hydrogen bond acceptors. The N1 nitrogen, bearing a proton, is generally the most nucleophilic nitrogen in N3-substituted uracils. researchgate.net The nucleophilicity of the N3 position is sterically hindered by the bulky tert-butyl group and electronically reduced by the adjacent electron-withdrawing carbonyl groups. nih.govresearchgate.net Therefore, reactions such as N-alkylation would be expected to occur preferentially at the N1 position.
Uracil and its derivatives can theoretically exist in several tautomeric forms, primarily involving keto-enol and lactam-lactim conversions. The diketo form is overwhelmingly the most stable tautomer for uracil in most conditions. For 5-Bromo-3-tert-butyl-6-methyluracil, the presence of the tert-butyl group at the N3 position precludes any tautomerization involving the N3 proton. This effectively "locks" that portion of the molecule in the lactam (keto) form.
Theoretical Examination of Binding Affinity and Specificity with Model Receptors
Computational methods provide a powerful means to investigate how 5-Bromo-3-tert-butyl-6-methyluracil might interact with a protein active site. These theoretical studies can predict binding modes and analyze the non-covalent forces that stabilize the ligand-receptor complex, offering insights into binding affinity and specificity.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. ksu.edu.sa In a hypothetical docking study of 5-Bromo-3-tert-butyl-6-methyluracil, the molecule's three-dimensional structure would first be optimized to its lowest energy conformation. A model protein receptor with a well-defined active site, such as that of thymidylate synthase or a viral capsid protein, would be selected. nih.govnih.gov
A docking algorithm would then systematically place the ligand into the active site in numerous possible conformations and orientations. mdpi.com Each resulting "pose" is evaluated using a scoring function that calculates a theoretical binding energy, often expressed in kcal/mol. ksu.edu.sa This score is an estimate of the binding affinity, derived from the sum of all favorable and unfavorable interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. The results would identify the most probable binding modes and the key amino acid residues involved in the interaction, without making claims about the molecule's actual biological activity. nih.govnih.gov
| Parameter | Description | Example Target |
|---|---|---|
| Ligand Preparation | Generation of 3D coordinates, energy minimization | 5-Bromo-3-tert-butyl-6-methyluracil |
| Receptor Preparation | Selection of a protein crystal structure (e.g., from PDB) | HIV-1 Capsid Protein (PDB ID: 4HJO) |
| Docking Algorithm | Method used to explore ligand conformations (e.g., Lamarckian Genetic Algorithm) | AutoDock, Glide |
| Scoring Function | Calculates binding energy (kcal/mol) and ranks poses | GlideScore, AutoDock Binding Energy |
| Analysis | Identification of lowest energy poses and key intermolecular interactions | Hydrogen bonds, hydrophobic contacts, halogen bonds |
The specific substituents on 5-Bromo-3-tert-butyl-6-methyluracil create distinct regions for non-covalent interactions, which are critical for molecular recognition within a protein active site. arturorobertazzi.it
Hydrogen Bonding: The molecule possesses one hydrogen bond donor: the proton on the N1 nitrogen. It has two strong hydrogen bond acceptor sites: the carbonyl oxygens at C2 and C4. rsc.org These groups can form crucial hydrogen bonds with the backbones or side chains of amino acid residues like glutamine, asparagine, lysine, or arginine. nih.gov
Halogen Bonding: The bromine atom at C5 can act as a halogen bond donor. This occurs when the electropositive region on the outer surface of the bromine (the σ-hole) interacts favorably with a nucleophilic atom, such as a backbone carbonyl oxygen or the side chain of serine or threonine. nih.govrsc.org Halogen bonds are directional interactions that can significantly contribute to binding affinity and specificity. nih.gov
Comparative Analysis with Other Halogenated and Alkylated Uracil Derivatives
The structure-activity relationships of 5-Bromo-3-tert-butyl-6-methyluracil can be better understood by comparing it to other substituted uracils.
Comparison with other Halogenated Uracils: Compared to 5-fluorouracil (B62378), the bromine atom is much larger and less electronegative, but it is more polarizable and a significantly better halogen bond donor. nih.gov 5-Iodouracil would have an even larger and more effective halogen bond donor. The nature of the halogen directly impacts the electronic character of the C5-C6 bond and the potential for specific halogen bonding interactions. nih.gov
| Compound | C5-Substituent | N3-Substituent | Key Differentiating Feature |
|---|---|---|---|
| 5-Bromo-3-tert-butyl-6-methyluracil | -Br | -C(CH₃)₃ | High steric bulk at N3; Halogen bond capability at C5 |
| Bromacil | -Br | -CH(CH₃)C₂H₅ | Slightly less steric bulk at N3 compared to tert-butyl |
| 5-Fluorouracil | -F | -H | Strong inductive effect from Fluorine; No halogen bonding |
| Thymine (B56734) | -CH₃ | -H | Electron-donating methyl group at C5 |
Compound Index
| Compound Name |
|---|
| 5-Bromo-3-tert-butyl-6-methyluracil |
| 5-bromo-3-sec-butyl-6-methyluracil (Bromacil) |
| 5-Fluorouracil |
| 5-Iodouracil |
| Thymine (5-methyluracil) |
| Uracil |
Development of Predictive Models for Chemical Behavior and Interaction Properties
The development of predictive models for the chemical behavior and interaction properties of 5-Bromo-3-tert-butyl-6-methyluracil would likely focus on several key areas, including its herbicidal activity, potential biological interactions, and environmental fate. These models are crucial for understanding the molecule's mechanism of action, predicting its efficacy, and assessing its potential for off-target effects.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For 5-Bromo-3-tert-butyl-6-methyluracil, a QSAR study would involve a dataset of related uracil derivatives with known herbicidal or other biological activities. The development of a QSAR model would typically involve the following steps:
Data Collection: A dataset of uracil derivatives with measured biological activity (e.g., inhibition of a specific enzyme, herbicidal effective dose) would be compiled. This dataset would ideally include a diverse range of substituents at various positions on the uracil ring.
Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the molecular descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques to ensure its robustness and reliability.
A hypothetical QSAR model for a series of uracil herbicides, including 5-Bromo-3-tert-butyl-6-methyluracil, might reveal the importance of certain descriptors for activity. For instance, the model could indicate that the presence of a bulky, hydrophobic group at the N-3 position (such as the tert-butyl group) and a halogen at the C-5 position are critical for potent herbicidal effects.
Table 1: Hypothetical Molecular Descriptors and Their Potential Impact on Herbicidal Activity of Uracil Derivatives
| Descriptor | Description | Potential Impact on Activity |
| LogP | Octanol-water partition coefficient (hydrophobicity) | Positive correlation; enhanced membrane permeability |
| Molecular Weight | Total mass of the molecule | Optimal range; excessively large molecules may have poor bioavailability |
| Dipole Moment | Measure of molecular polarity | May influence binding to the target protein |
| Steric Hindrance (e.g., STERIMOL parameters) | Size and shape of substituents | Critical for fitting into the active site of the target enzyme |
| Electronic Properties (e.g., Hammett constants) | Electron-donating or -withdrawing nature of substituents | Influences the electronic environment of the uracil ring, affecting binding interactions |
Computational Chemistry Studies
Computational chemistry methods, such as molecular docking and Density Functional Theory (DFT), could provide detailed insights into the interactions of 5-Bromo-3-tert-butyl-6-methyluracil at the atomic level.
Molecular Docking: This technique would be used to predict the binding mode of 5-Bromo-3-tert-butyl-6-methyluracil to its target protein, which for many uracil herbicides is acetolactate synthase (ALS) or photosystem II. The docking simulations would provide information on the key amino acid residues involved in the binding and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
Density Functional Theory (DFT): DFT calculations could be employed to study the electronic properties of 5-Bromo-3-tert-butyl-6-methyluracil, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. This information can help to explain its reactivity and the nature of its interactions with the target protein.
Table 2: Potential Research Findings from Predictive Modeling of 5-Bromo-3-tert-butyl-6-methyluracil
| Modeling Technique | Potential Research Finding | Implication for Chemical Behavior and Interaction |
| QSAR | Identification of key molecular descriptors correlated with high herbicidal activity. | Guides the design of new, more potent uracil-based herbicides. |
| Molecular Docking | Prediction of the binding orientation and key interactions within the active site of the target enzyme. | Elucidates the mechanism of action and can explain resistance mutations. |
| DFT | Calculation of electronic properties and reactivity indices. | Provides insights into the molecule's stability, reactivity, and potential for metabolic degradation. |
While specific predictive models for 5-Bromo-3-tert-butyl-6-methyluracil are not publicly available, the application of these established methodologies would be invaluable for a comprehensive understanding of its structure-reactivity and structure-interaction relationships. Such models are essential tools in the rational design and development of new and improved agrochemicals.
Future Research Trajectories and Emerging Paradigms in Uracil, 5 Bromo 3 Tert Butyl 6 Methyl Studies
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of substituted uracils is a cornerstone of their study. While traditional methods for producing related compounds like Bromacil exist, future research must prioritize the development of novel and sustainable synthetic pathways for Uracil (B121893), 5-bromo-3-tert-butyl-6-methyl-. A key objective is to move beyond hazardous reagents like molecular bromine and toxic solvents. researchgate.net
Promising avenues include photoredox catalysis and electrochemical synthesis, which offer greener alternatives for halogenation reactions. For instance, visible-light-induced bromination using N-bromosuccinimide (NBS) in eco-friendly solvents has proven effective for other uracil derivatives and represents a prime methodology to explore. researchgate.net The development of one-pot, multi-component reactions would also enhance efficiency and reduce waste, aligning with the principles of green chemistry.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Brominating Agent | Solvent System | Key Advantages | Research Focus |
|---|---|---|---|---|
| Conventional | Molecular Bromine (Br₂) | Chlorinated Solvents | Established procedure | Improve safety and reduce hazardous waste |
| Photocatalysis | N-Bromosuccinimide (NBS) | Acetonitrile (B52724), Ethyl Acetate | Mild conditions, high selectivity, sustainable | Catalyst development, wavelength optimization |
| Electrosynthesis | Sodium Bromide (NaBr) | Aqueous media | Avoids hazardous reagents, precise control | Electrode material optimization, cell design |
| Flow Chemistry | NBS or Br₂ (in situ) | Various | Enhanced safety, scalability, high throughput | Reactor design, integration with purification |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Quantum Dynamics
The photophysical and photochemical behavior of brominated uracils is critical to understanding their environmental fate and potential applications in photobiology. Ultrafast spectroscopic techniques, such as femtosecond transient absorption, can resolve the electronic and vibrational dynamics that occur on timescales of 10⁻¹⁵ seconds following photoexcitation.
Future studies should employ these methods to map the excited-state relaxation pathways of Uracil, 5-bromo-3-tert-butyl-6-methyl-. A central question is how the bulky tert-butyl group and the heavy bromine atom influence the non-adiabatic dynamics, particularly the transitions through conical intersections that govern the rapid, radiationless decay crucial for the photostability of nucleobases. researchgate.net These experimental investigations, supported by high-level quantum dynamics simulations, will provide a fundamental understanding of the molecule's intrinsic properties and its potential for light-induced reactivity. arxiv.org
High-Throughput Screening and Combinatorial Chemistry Approaches for Analogs
To unlock the therapeutic or biological potential of the Uracil, 5-bromo-3-tert-butyl-6-methyl- scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable paradigms. The core structure can serve as a template for the creation of large, diverse chemical libraries.
A forward-thinking research program would involve the parallel synthesis of analogs by varying substituents at the C5 and C6 positions and on the N1 atom. These libraries can then be screened against a wide array of biological targets, such as enzymes (e.g., kinases, glycosylases) or receptors, to identify potential lead compounds for drug discovery. nih.govacs.org This approach accelerates the discovery process, moving from a single compound to a family of molecules with potentially diverse biological activities. nih.gov
Integration of Multiscale Computational Approaches for Complex Systems
Understanding the behavior of Uracil, 5-bromo-3-tert-butyl-6-methyl- in realistic environments, such as inside a protein's active site or within a soil matrix, requires computational methods that bridge multiple scales of time and complexity. acs.org Future research should leverage hybrid quantum mechanics/molecular mechanics (QM/MM) models. frontiersin.org
In these models, the uracil derivative and its immediate interacting partners (e.g., amino acid residues, water molecules) are treated with high-accuracy quantum mechanics, while the broader environment is modeled using computationally efficient classical molecular mechanics. This multiscale approach can predict binding affinities, reaction mechanisms, and transport properties with a level of detail that is inaccessible to either method alone, providing crucial insights for designing new enzyme inhibitors or understanding environmental behavior. acs.orgfrontiersin.org
Development of Novel Analytical Probes and Detection Techniques
The ability to detect and quantify Uracil, 5-bromo-3-tert-butyl-6-methyl- at trace levels is essential for environmental monitoring and pharmacokinetic studies. While standard chromatographic methods are applicable, future research should focus on creating novel analytical tools with higher sensitivity and selectivity.
One emerging paradigm is the development of fluorescent probes that are specifically designed to recognize the target molecule. rsc.org Such probes could be based on host-guest chemistry or molecularly imprinted polymers that contain a binding cavity tailored to the unique size, shape, and electronic properties of the compound. Another avenue is the design of electrochemical sensors functionalized with recognition elements, enabling rapid, in-field detection. nih.gov
Theoretical Contributions to Understanding Environmental Transformation Processes
The environmental fate of halogenated organic compounds is a significant concern. Building on the knowledge of related herbicides, theoretical chemistry offers a powerful, proactive tool to predict the environmental transformation of Uracil, 5-bromo-3-tert-butyl-6-methyl-.
Design of Advanced Chemical Tools for Molecular Biological Research
Halogenated pyrimidines have a long history as chemical tools in molecular biology, most notably as radiosensitizers that are incorporated into DNA and enhance the efficacy of radiation therapy. nih.govnih.gov The unique structure of Uracil, 5-bromo-3-tert-butyl-6-methyl- suggests it could be developed into a novel chemical probe.
Future research should explore its potential as a tool to study DNA-protein interactions, where the bulky tert-butyl group could serve as a sterically demanding probe to map the confines of a DNA binding site. Furthermore, its potential as a radiosensitizer warrants investigation. Studies would need to determine if the compound can be metabolized into a nucleoside analog, incorporated into DNA, and subsequently enhance radiation-induced damage in cancer cells. nih.gov This could open new avenues for its application in oncology research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-3-tert-butyl-6-methyluracil, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination of 3-tert-butyl-6-methyluracil using electrophilic brominating agents (e.g., N-bromosuccinimide) in aprotic solvents like DMF or DMSO. Optimization involves factorial design to test variables such as temperature (60–100°C), molar ratios (1:1 to 1:1.5 substrate/brominating agent), and reaction time (4–12 hrs). HPLC or GC-MS should monitor purity, with orthogonal validation via H/C NMR for structural confirmation .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of 5-bromo-3-tert-butyl-6-methyluracil?
- Methodological Answer :
- NMR Spectroscopy : H NMR (400 MHz, CDCl₃) identifies tert-butyl (δ 1.2–1.4 ppm) and methyl groups (δ 2.1–2.3 ppm), while C NMR confirms bromine substitution at C5 (δ 90–100 ppm) .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion [M+H]⁺ at m/z 277.02 (C₉H₁₃BrN₂O₂).
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) with UV detection at 254 nm. Chemical software (e.g., ACD/Labs) aids in spectral simulation and peak assignment .
Q. How should researchers design stability studies to evaluate the compound's degradation pathways under different storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines:
- Variables : Temperature (25°C, 40°C), humidity (60% RH, 75% RH), and light exposure (ICH Q1B).
- Analysis : Periodic sampling (0, 1, 3, 6 months) analyzed via HPLC to quantify degradation products (e.g., de-brominated uracil derivatives). Kinetic modeling (Arrhenius equation) predicts shelf life .
Advanced Research Questions
Q. What computational approaches are available to model the electronic properties and reactivity of 5-bromo-3-tert-butyl-6-methyluracil in substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO gaps to predict electrophilic reactivity. Molecular dynamics simulations (COMSOL Multiphysics) model solvent effects on bromine displacement kinetics. Comparative analysis with analogs (e.g., terbacil) identifies steric effects of the tert-butyl group on reaction barriers .
Q. How can researchers resolve contradictory results in bromine substitution efficiency observed across different solvent systems?
- Methodological Answer : Contradictions arise from solvent polarity and hydrogen-bonding capacity. A systematic approach includes:
- Controlled Experiments : Replicate reactions in solvents (e.g., DMSO vs. THF) with fixed parameters (temperature, stoichiometry).
- Data Triangulation : Cross-validate using kinetic studies (UV-Vis monitoring), DFT-derived solvent parameters, and statistical tools (ANOVA) to isolate solvent-specific effects .
Q. What factorial design strategies optimize multi-variable synthesis parameters while minimizing resource consumption?
- Methodological Answer : A 2 factorial design evaluates variables (temperature, catalyst concentration, reaction time) with center points to model interactions. For example:
Key Methodological Considerations
- Data Integrity : Use encrypted electronic lab notebooks (ELNs) and access-controlled databases to secure spectral and experimental data .
- Comparative Studies : Benchmark against structurally similar herbicides (e.g., terbacil) to contextualize reactivity and biological activity .
- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling and AI to accelerate discovery cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
